4-(3,4-Diethoxyphenyl)butan-2-one
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Overview
Description
4-(3,4-Diethoxyphenyl)butan-2-one is an organic compound with the molecular formula C12H18O3 It is a derivative of butanone, featuring a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Diethoxyphenyl)butan-2-one can be achieved through several methods. One common approach involves the reaction of 3,4-diethoxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically proceeds via an aldol condensation followed by dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Diethoxyphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3,4-Diethoxyphenyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-(3,4-Diethoxyphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating various biochemical pathways to exert its effects.
Comparison with Similar Compounds
4-(3,4-Dimethoxyphenyl)butan-2-one: Similar structure but with methoxy groups instead of ethoxy groups.
4-(3,4-Dihydroxyphenyl)butan-2-one: Features hydroxyl groups instead of ethoxy groups.
Uniqueness: 4-(3,4-Diethoxyphenyl)butan-2-one is unique due to its specific ethoxy substitutions, which can influence its chemical reactivity and biological activity. Compared to its methoxy and hydroxy analogs, the ethoxy groups may confer different solubility, stability, and interaction profiles with biological targets.
Properties
Molecular Formula |
C14H20O3 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-(3,4-diethoxyphenyl)butan-2-one |
InChI |
InChI=1S/C14H20O3/c1-4-16-13-9-8-12(7-6-11(3)15)10-14(13)17-5-2/h8-10H,4-7H2,1-3H3 |
InChI Key |
IJSUYVYGUWYCJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCC(=O)C)OCC |
Origin of Product |
United States |
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